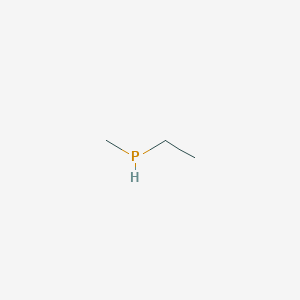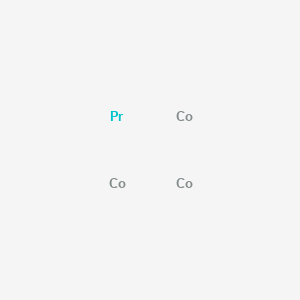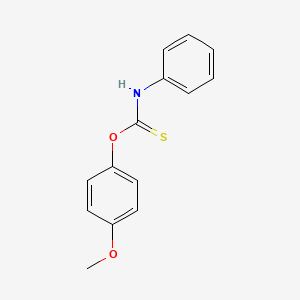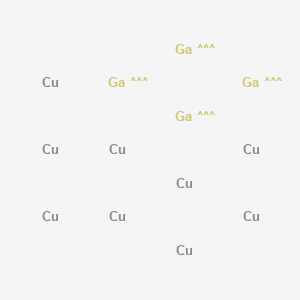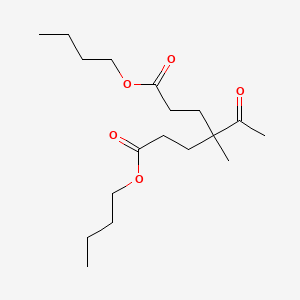
Iridium--titanium (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium–titanium (3/1) is a compound consisting of iridium and titanium in a 3:1 ratio. This compound is known for its unique properties, including high stability, resistance to sintering, and excellent catalytic activity. Iridium, a precious metal, is often used in combination with titanium, a versatile and robust metal, to create compounds with enhanced catalytic and electrochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of iridium–titanium (3/1) can be achieved through various methods. One common approach involves the impregnation method, where iridium is dispersed on a titanium oxide support. This method typically requires the use of iridium precursors such as iridium chloride and titanium dioxide as the support material. The reaction conditions often involve high temperatures and controlled atmospheres to ensure the proper dispersion of iridium atoms on the titanium surface .
Industrial Production Methods: In industrial settings, the production of iridium–titanium (3/1) often involves the use of advanced techniques such as chemical vapor deposition (CVD) and atomic layer deposition (ALD). These methods allow for precise control over the composition and structure of the compound, ensuring high purity and uniformity. The use of these techniques also enables the large-scale production of iridium–titanium (3/1) for various applications .
Chemical Reactions Analysis
Types of Reactions: Iridium–titanium (3/1) undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its catalytic activity and are often used in various industrial processes .
Common Reagents and Conditions: Common reagents used in the reactions involving iridium–titanium (3/1) include hydrogen, oxygen, and various organic compounds. The reaction conditions typically involve high temperatures and pressures, as well as the presence of specific catalysts to enhance the reaction rates .
Major Products: The major products formed from the reactions involving iridium–titanium (3/1) depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the compound can produce iridium oxide and titanium oxide, while in reduction reactions, it can yield metallic iridium and titanium .
Scientific Research Applications
Iridium–titanium (3/1) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst for various reactions, including hydrogen evolution and oxygen evolution reactions. In biology and medicine, it is being explored for its potential use in anticancer therapies and as a component in medical devices. In industry, it is used in the production of high-performance materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of iridium–titanium (3/1) involves its ability to facilitate various chemical reactions through its catalytic properties. The compound’s molecular targets and pathways include the activation of hydrogen and oxygen molecules, which are essential for its catalytic activity. The presence of iridium atoms on the titanium surface enhances the compound’s stability and resistance to sintering, allowing it to maintain its catalytic activity over extended periods .
Comparison with Similar Compounds
Iridium–titanium (3/1) can be compared with other similar compounds, such as iridium oxide and titanium oxide. While these compounds also exhibit catalytic properties, iridium–titanium (3/1) is unique in its ability to combine the properties of both iridium and titanium, resulting in enhanced stability and catalytic activity. Other similar compounds include iridium-based catalysts and titanium-based alloys, which are used in various applications but may not offer the same level of performance as iridium–titanium (3/1) .
List of Similar Compounds:- Iridium oxide
- Titanium oxide
- Iridium-based catalysts
- Titanium-based alloys
Properties
CAS No. |
12056-28-9 |
|---|---|
Molecular Formula |
Ir3Ti |
Molecular Weight |
624.52 g/mol |
IUPAC Name |
iridium;titanium |
InChI |
InChI=1S/3Ir.Ti |
InChI Key |
VSFGGNWAOOHXRR-UHFFFAOYSA-N |
Canonical SMILES |
[Ti].[Ir].[Ir].[Ir] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate](/img/structure/B14721631.png)
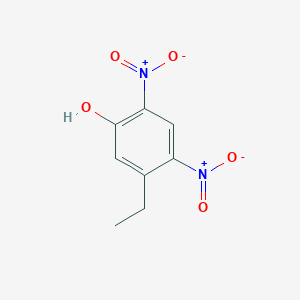



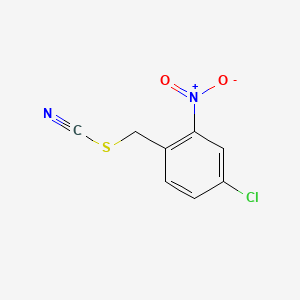
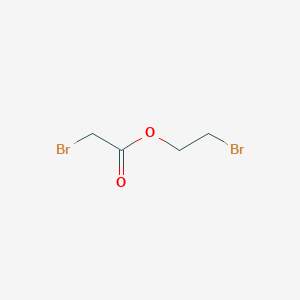
![{4-[Bis(2-chloroethyl)amino]phenyl}methanol](/img/structure/B14721663.png)
